Methyl 2-hydroxy-3-phenylpropanoate
Description
Significance in Organic Synthesis and Medicinal Chemistry
In organic synthesis, Methyl 2-hydroxy-3-phenylpropanoate is valued as a chiral building block. The presence of a stereocenter at the C-2 position makes its enantiomerically pure forms, (R)- and (S)-Methyl 2-hydroxy-3-phenylpropanoate, highly sought-after starting materials for the asymmetric synthesis of more complex molecules. Its utility is evident in the construction of various biologically active compounds.
The phenylpropanoate skeleton is a common feature in many pharmaceuticals and natural products. Consequently, derivatives of this compound have been extensively explored in medicinal chemistry. Research has shown that modifications of this core structure can lead to compounds with a range of pharmacological activities, including potential anticancer and antihypertensive properties. For instance, the structural framework is related to that of the side chain of the potent anticancer drug, paclitaxel, and is also found in the architecture of certain Angiotensin-Converting Enzyme (ACE) inhibitors. guidechem.comutm.my
Overview of Research Trajectories
The research concerning this compound has followed several key trajectories. A primary focus has been the development of efficient and stereoselective synthetic routes to obtain the compound in high purity. This includes both traditional chemical methods and greener biocatalytic approaches.
Another significant area of investigation involves its use as a precursor for various high-value chemicals. This includes its incorporation into larger molecules such as beta-lactams, which are core structures in many antibiotics, and other heterocyclic compounds. encyclopedia.pubnih.gov Furthermore, a substantial body of research is dedicated to synthesizing and evaluating the biological activities of its derivatives, with a particular emphasis on developing new therapeutic agents. nih.govnih.gov Studies have explored how modifications to the phenyl ring, the hydroxyl group, and the ester functionality impact the pharmacological profile of the resulting molecules, particularly in the context of cancer research. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929534 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13674-16-3 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 2 Hydroxy 3 Phenylpropanoate
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods offer a powerful and green alternative to traditional chemical synthesis, leveraging the high selectivity of enzymes to achieve desired stereochemical outcomes under mild reaction conditions.
Lipase-Catalyzed Enantioselective Transesterifications and Hydrolysis
Lipases are widely utilized enzymes in organic synthesis due to their ability to catalyze the enantioselective acylation and deacylation of a broad range of substrates. In the context of methyl 2-hydroxy-3-phenylpropanoate, these enzymes are primarily employed in kinetic resolutions.
Lipase-catalyzed transesterification is a prominent method for the kinetic resolution of racemic alcohols and their corresponding esters. nih.govnih.gov This process involves the transfer of an acyl group from an acyl donor, such as vinyl acetate (B1210297), to one enantiomer of the racemic alcohol, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol. mdpi.com The efficiency of this resolution is determined by the enzyme's enantioselectivity (E-value). For instance, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia have demonstrated high E-values in the resolution of various chiral alcohols. nih.gov
Similarly, lipase-catalyzed hydrolysis can be employed to resolve racemic esters. In this approach, one enantiomer of the ester is selectively hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, the hydrolysis of (R,S)-2,3-diphenylpropionic methyl ester has been studied using various lipases, with Candida antarctica lipase (B570770) A showing notable catalytic effects. nih.gov
Table 1: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols (Illustrative Examples)
| Substrate | Lipase | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee) of (S)-alcohol (%) | Enantiomeric Excess (ee) of (R)-acetate (%) | Enantiomeric Ratio (E) |
| (R,S)-1-(m-trimethylsilylphenyl)ethanol | Novozym 435 | Vinyl Acetate | 50 | >99 | >99 | >200 |
| (R,S)-1-(p-trimethylsilylphenyl)ethanol | Novozym 435 | Vinyl Acetate | 50 | >99 | >99 | >200 |
Enzyme-Mediated Kinetic Resolution Protocols
Enzyme-mediated kinetic resolution is a broader category that encompasses the use of various enzymes, including lipases, for the separation of enantiomers. nih.gov The fundamental principle relies on the differential rate of reaction of the two enantiomers with the enzyme, leading to a product mixture enriched in one enantiomer and the remaining substrate enriched in the other. ulisboa.pt
Successful kinetic resolutions, often achieving high enantiomeric excess (ee > 90%) at around 50% conversion, have been reported for various aromatic Morita-Baylis-Hillman adducts using a range of lipases. nih.gov These protocols can be performed through either hydrolysis of the corresponding esters or transesterification of the alcohols. nih.gov The choice of enzyme, solvent, and acyl donor is crucial for achieving high enantioselectivity. nih.govnih.gov
Asymmetric Chemical Synthesis Techniques
Asymmetric chemical synthesis provides a direct route to enantiomerically enriched products, avoiding the 50% theoretical yield limitation of kinetic resolutions.
Enantioselective Catalysis for Chiral Induction
Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. While specific examples for the direct enantioselective synthesis of this compound are not detailed in the provided results, the principles of asymmetric transfer hydrogenation are relevant. For instance, the asymmetric transfer hydrogenation of β-keto esters using chiral ruthenium catalysts is a well-established method for producing chiral β-hydroxy esters. A synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate has been outlined, suggesting the application of such catalytic methods. researchgate.net
Diastereoselective Transformation Strategies
Diastereoselective transformations are employed when a molecule already contains a stereocenter, and a new stereocenter is introduced with a specific configuration relative to the existing one. In the synthesis of complex molecules, this is a common strategy. For instance, the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines from (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide demonstrates the control of diastereoselectivity in reactions of a related chiral molecule. researchgate.net While not directly producing this compound, these strategies highlight the methods used to control stereochemistry in similar systems. The modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to create a series of derivatives also showcases the application of diastereoselective reactions. rsc.org
Chiral Auxiliary and Ligand-Based Approaches
Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric aldol (B89426) reactions to produce syn- and anti-β-hydroxy acids with high diastereoselectivity. bath.ac.uk Pseudoephedrine can also serve as a chiral auxiliary, directing the alkylation of enolates. wikipedia.org
The general workflow involves attaching the chiral auxiliary to a precursor acid, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantioenriched product. wikipedia.orgbath.ac.uk For the synthesis of 2-hydroxy-3-phenylpropanoic acid derivatives, a chiral auxiliary could be attached to a glyoxylic acid derivative, followed by a diastereoselective reaction with a phenyl-containing nucleophile.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Product Type |
| Evans Oxazolidinones | Asymmetric Aldol Reactions | β-hydroxy carbonyls |
| Pseudoephedrine | Asymmetric Alkylation | α-substituted carbonyls |
| 8-phenylmenthol | Asymmetric Synthesis | General |
| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | Chiral alcohols |
Note: This table provides examples of common chiral auxiliaries and their general applications in asymmetric synthesis. wikipedia.orgbath.ac.uk
Classical Chemical Synthesis Routes
Reduction-Based Methodologies
One of the most direct methods for the synthesis of this compound is the reduction of its corresponding α-keto ester, Methyl 2-oxo-3-phenylpropanoate. This approach is widely employed due to the commercial availability of the starting material. The key challenge in this methodology lies in achieving high enantioselectivity, which necessitates the use of chiral catalysts.
Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of α-keto esters. Various transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have been successfully utilized. For instance, chiral ruthenium-phosphine complexes have demonstrated high efficiency in the hydrogenation of Methyl 2-oxo-3-phenylpropanoate, affording the desired α-hydroxy ester with excellent enantiomeric excess (e.e.).
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| Ru-BINAP | Methyl 2-oxo-3-phenylpropanoate | (R)- or (S)-Methyl 2-hydroxy-3-phenylpropanoate | >95 | >98 |
| Rh-DIPAMP | Methyl 2-oxo-3-phenylpropanoate | (R)- or (S)-Methyl 2-hydroxy-3-phenylpropanoate | High | High |
Note: The specific enantiomer obtained depends on the chirality of the catalyst used.
Biocatalytic reductions using enzymes such as ketoreductases (KREDs) also represent a highly effective and environmentally benign alternative. These enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity.
Stereoisomer Inversion Methods
In many instances, one enantiomer of a chiral compound may be more readily available or less expensive than the other. In such cases, stereoisomer inversion methods become invaluable. The Mitsunobu reaction is a prominent example of a reaction that proceeds with a clean inversion of stereochemistry at a chiral center. organic-chemistry.orgnih.govnih.gov
This reaction allows for the conversion of an alcohol to a variety of other functional groups, including an ester, with inversion of configuration. organic-chemistry.orgnih.govnih.gov For the inversion of this compound, the alcohol is typically reacted with an acidic nucleophile, such as benzoic acid or a substituted benzoic acid, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgnih.gov The resulting ester has the opposite stereochemistry at the C-2 position. Subsequent hydrolysis of this ester yields the inverted alcohol.
The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion, leading to the observed inversion of stereochemistry. nih.gov While highly effective, a notable drawback of the classical Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative, which can complicate purification. organic-chemistry.org To address this, modifications using polymer-bound reagents or alternative azodicarboxylates have been developed. organic-chemistry.org
| Reagents | Substrate | Intermediate Product | Final Product (after hydrolysis) | Yield (%) | Stereochemical Outcome |
| Benzoic acid, PPh₃, DEAD | (R)-Methyl 2-hydroxy-3-phenylpropanoate | (S)-Methyl 2-(benzoyloxy)-3-phenylpropanoate | (S)-Methyl 2-hydroxy-3-phenylpropanoate | ~80-90 | Inversion |
| p-Nitrobenzoic acid, PPh₃, DIAD | (S)-Methyl 2-hydroxy-3-phenylpropanoate | (R)-Methyl 2-(4-nitrobenzoyloxy)-3-phenylpropanoate | (R)-Methyl 2-hydroxy-3-phenylpropanoate | High | Inversion |
Aldol-Type Additions and Related Reactions
Aldol-type reactions represent a fundamental carbon-carbon bond-forming strategy that can be adapted for the synthesis of α-hydroxy esters. A crossed aldol reaction, for instance, between an enolate or enolate equivalent and an aldehyde can furnish the core structure of this compound.
A plausible synthetic route involves the reaction of the enolate of a methyl ester with phenylacetaldehyde (B1677652). However, controlling the regioselectivity and preventing self-condensation of the aldehyde can be challenging. A more controlled approach involves the reaction of a pre-formed enolate, such as a silyl (B83357) ketene (B1206846) acetal, with phenylacetaldehyde in the presence of a Lewis acid catalyst.
Another strategy is the crossed aldol reaction between phenylacetaldehyde and a glyoxylate (B1226380) derivative, such as methyl glyoxylate. This reaction directly introduces the required ester and hydroxyl functionalities. The choice of base and reaction conditions is critical to favor the desired crossed-aldol product.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| Methyl acetate enolate | Phenylacetaldehyde | Lithium diisopropylamide (LDA), THF, -78 °C | This compound |
| Methyl glyoxylate | Phenylacetaldehyde | Base (e.g., NaOH, Et₃N) | This compound |
Multi-Component Reactions for Functionalization (e.g., Ugi Reactions for related structures)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, offer a highly efficient approach to complex molecules. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be used to generate α-aminoacyl amides, which are structurally related to α-hydroxy esters. wikipedia.orgnih.govnih.gov
While the classical Ugi reaction produces an amide instead of an ester, modifications and related reactions can lead to the desired α-hydroxy acid framework. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org By carefully selecting the starting materials, structures analogous to this compound can be assembled. For example, using phenylacetaldehyde as the aldehyde component would install the necessary benzyl (B1604629) group.
The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final bis-amide product. wikipedia.org The high atom economy and the ability to generate diverse molecular scaffolds make the Ugi reaction a powerful tool in combinatorial chemistry and drug discovery. nih.govnih.gov Research has also explored the use of isosteres for the carboxylic acid component, further expanding the scope of the reaction. nih.gov
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Type |
| Phenylacetaldehyde | Methylamine | Acetic Acid | tert-Butyl isocyanide | α-acetamido-N-(tert-butyl)-3-phenylpropanamide |
| Benzaldehyde (B42025) | Ammonia | Formic Acid | Cyclohexyl isocyanide | α-formamido-N-cyclohexyl-phenylacetamide |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Hydroxy 3 Phenylpropanoate
Fundamental Chemical Transformations
The reactivity of methyl 2-hydroxy-3-phenylpropanoate is centered around its α-hydroxy ester moiety. This arrangement allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Oxidation Reactions and Product Characterization
The oxidation of the secondary alcohol in this compound yields the corresponding α-keto ester, methyl 2-oxo-3-phenylpropanoate. researchgate.netnih.gov This transformation is a key step in the synthesis of various biologically active molecules. A variety of oxidizing agents can be employed for this purpose. For instance, copper-catalyzed oxidation using aqueous tert-butyl hydroperoxide has been shown to be an effective method for converting aryl acetates to α-ketoesters. researchgate.net The reaction is believed to proceed through the oxidation of the hydroxyl group to a carbonyl group. researchgate.net
The product of this oxidation, methyl 2-oxo-3-phenylpropanoate, can be characterized by various spectroscopic methods. nih.gov Its formation can be confirmed by the appearance of a ketone carbonyl signal in the 13C NMR spectrum and the disappearance of the hydroxyl proton signal in the 1H NMR spectrum.
Table 1: Oxidation of this compound
| Oxidizing Agent(s) | Product | Comments |
| CuO, aq. t-BuOOH | Methyl 2-oxo-3-phenylpropanoate | Effective for converting aryl acetates to α-ketoesters. researchgate.net |
| Silver(II) ions complexed with 2,2′-bipyridine | Cleavage products | The oxidation of the related 2-hydroxy-2-methylpropanoic acid proceeds via complex formation followed by a redox step. rsc.org |
Reduction Reactions and Derivative Formation
The ester and hydroxyl groups of this compound can be reduced to form various derivatives. The selective reduction of the ester group in the presence of the hydroxyl group, or the reduction of both functionalities, can be achieved by choosing appropriate reducing agents and reaction conditions.
Borane-dimethyl sulfide (B99878) complex, in the presence of a catalytic amount of sodium borohydride, has been demonstrated to be an efficient and selective reducing agent for α-hydroxy esters. researchgate.net This method allows for the reduction of the ester to a primary alcohol while preserving the hydroxyl group. Ammonia borane (B79455) in water is another reagent that can selectively reduce α-keto esters to the corresponding α-hydroxy esters. rsc.org Diborane is also a known reagent for the reduction of esters. acs.org The use of excess borane can lead to the reduction of the ester to a primary alcohol. youtube.com
The resulting diol, 3-phenylpropane-1,2-diol, is a valuable chiral intermediate for further synthetic transformations.
Table 2: Reduction of this compound and its Derivatives
| Reducing Agent(s) | Substrate | Product | Comments |
| Borane-dimethyl sulfide, cat. NaBH4 | α-hydroxy esters | α-hydroxy alcohols | Selective reduction of the ester group. researchgate.net |
| Ammonia borane | α-keto esters | α-hydroxy esters | Selective reduction of the keto group. rsc.org |
| Diborane | Esters | Primary alcohols | General reducing agent for esters. acs.org |
| Excess Borane | Esters | Primary alcohols | Can reduce the ester to a primary alcohol. youtube.com |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Etherification, for example, can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. The Williamson ether synthesis is a classic method for this transformation. organic-chemistry.org
Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution with a wider range of nucleophiles. google.com For instance, reaction with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) converts the hydroxyl group into a mesylate, which can then be displaced by a nucleophile. google.com
These reactions are crucial for synthesizing derivatives with modified properties and for building more complex molecular architectures.
Carbon-Carbon Bond Formation Methodologies
The α-carbon of this compound, being adjacent to the ester group, can be deprotonated to form an enolate, which can then participate in carbon-carbon bond-forming reactions. youtube.comlibretexts.org Alkylation of the α-carbon can be achieved by treating the ester with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. youtube.com This reaction allows for the introduction of an alkyl group at the α-position.
Another important carbon-carbon bond-forming reaction is the Friedel-Crafts acylation, which can be used to synthesize related compounds. For example, Friedel-Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride, a derivative of malic acid, has been used to prepare methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates. elsevierpure.com
These methodologies are fundamental for the construction of more complex carbon skeletons from this compound.
Advanced Mechanistic Studies
To gain a more profound understanding of the reactivity of this compound, computational studies have been employed to elucidate reaction pathways and transition states.
Computational Elucidation of Reaction Pathways and Transition States
Density Functional Theory (DFT) calculations have been utilized to investigate the mechanisms of reactions involving α-hydroxy esters. For example, a DFT study on the cycloaddition reaction of a related compound, methyl 3-hydroxy-3-methyl-2-methylenebutanoate, with a nitrone revealed a non-concerted mechanism. researchgate.net Such computational studies can provide valuable insights into the energies of intermediates and transition states, helping to explain the observed regioselectivity and stereoselectivity of reactions.
While specific computational studies on this compound itself are not extensively reported in the provided search results, the principles from studies on similar molecules can be applied to understand its reactivity. These computational approaches are powerful tools for predicting reaction outcomes and for designing new synthetic strategies.
Stereo- and Regioselective Control in Chemical Reactions
The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules derived from this compound. Researchers have employed various strategies to influence the outcomes of reactions, yielding specific isomers with high selectivity. These methods are crucial for creating compounds with desired biological activities or for use as chiral building blocks in further syntheses.
Stereoselective Syntheses
The generation of specific stereoisomers of this compound and its analogs often relies on well-established asymmetric synthesis protocols.
One notable approach involves the use of chiral auxiliaries, such as in Evans aldol (B89426) chemistry, to control the formation of new stereocenters. For instance, in a synthesis of β-hydroxylated derivatives, an aldol reaction was performed between a silyl-protected aldehyde and the dibutylboron enolate derived from a chiral chloroacetyloxazolidinone. nih.gov This reaction produced the desired intermediates with moderate diastereoselectivity. Although the diastereomeric excess was not high, the resulting diastereomers were readily separable by silica (B1680970) gel chromatography, allowing for the isolation of the pure stereoisomers. nih.gov
| Reactant 1 | Chiral Auxiliary | Product | Yield (%) | Diastereomeric Ratio |
| Silyl-protected aldehyde 2 | Chloroacetyloxazolidinone 3 | Intermediate 5 | 70 | 78:22 |
| Silyl-protected aldehyde 2 | Chloroacetyloxazolidinone 4 | Intermediate 6 | 75 | 82:18 |
| Table 1: Diastereoselective Aldol Reaction Outcomes. nih.gov |
Another powerful method for achieving high stereoselectivity is through enantioselective oxidation. Following a protocol developed by Donohoe, a related β-hydroxy ketone, (S)-1-hydroxy-1,4-diphenylbutan-2-one, was converted to an ester with excellent retention of configuration. researchgate.net The process involved reaction with phthaloyl peroxide followed by oxidation with ceric ammonium (B1175870) nitrate (B79036) (CAN), yielding the final ester product with a high enantiomeric excess. researchgate.net This demonstrates that the stereocenter can be preserved and transferred during oxidative transformations. researchgate.net
| Substrate | Product | Enantiomeric Excess (ee) of Substrate | Enantiomeric Excess (ee) of Product |
| (S)-1-hydroxy-1,4-diphenylbutan-2-one | Methyl (S)-3-hydroxy-3-phenylpropanoate analog | >99% | 98% |
| Table 2: Enantioselective Oxidation via Donohoe Protocol. researchgate.net |
Furthermore, the synthesis of derivatives such as (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate highlights that diastereomers produced during a reaction sequence can often be separated effectively using chromatographic techniques to yield the stable, single isomer. nih.gov
Regioselective Reactions
Regiocontrol is demonstrated in the reactions of derivatives of this compound. For example, the compound N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, which shares a similar core structure, undergoes chemoselective and regioselective reactions with various electrophiles. researchgate.net When reacted with dihaloalkanes or aldehydes, this aminodiol derivative can form different cyclic products depending on the reagent and reaction conditions. researchgate.net For instance, reaction with dihalomethane leads to the formation of cyclic hexahydro-4-pyrimidinones, while reaction with benzaldehyde (B42025) can yield oxazolidines. researchgate.net The regioselectivity of these cyclizations is a key aspect of the synthetic strategy, allowing for the construction of specific heterocyclic scaffolds. researchgate.net
Role As a Chiral Building Block in Advanced Synthesis
Synthesis of Complex Organic Molecules and Natural Product Analogs
Methyl 2-hydroxy-3-phenylpropanoate serves as a versatile chiral precursor in the synthesis of complex organic molecules and analogs of natural products. Its inherent stereochemistry is pivotal in constructing molecules with specific three-dimensional arrangements, a critical factor for their biological activity.
One of the notable applications of this chiral building block is in the synthesis of polypropionate units, which are common structural motifs in many bioactive natural products. mdpi.com These units consist of a carbon backbone with alternating methyl and hydroxyl groups, and their specific stereoconfiguration is crucial for their function. mdpi.com The synthesis of these complex chains presents a significant challenge due to the numerous contiguous stereocenters. mdpi.com Researchers have developed various methodologies, including epoxide-based strategies, to iteratively build these polypropionate chains, where chiral precursors like this compound can play a crucial role in establishing the initial stereochemistry. mdpi.com
The synthesis of stereotetrads, another complex structural element found in natural products, can also be achieved using chiral building blocks derived from this compound. For instance, the regioselective cleavage of diastereomeric 2-methyl-3,4-epoxy alcohols with organoaluminum reagents allows for the construction of specific stereochemical arrays. mdpi.com
Below is a table summarizing the use of related chiral building blocks in the synthesis of complex molecules:
| Precursor/Method | Target Moiety/Compound | Key Features of Synthesis |
| Epoxide-based methodologies | Polypropionate units | Iterative construction of chains with alternating methyl and hydroxy groups. mdpi.com |
| Chiral epoxy acrylates | Highly diastereoselective adducts | Stereospecific methylation using trimethylaluminum. mdpi.com |
| Diastereomeric MEM-protected 2-methyl-3,4-epoxy alcohols | Stereotetrads | Regioselective cleavage with diethylpropynyl aluminum. mdpi.com |
Applications in Pharmaceutical Intermediate Development
The development of new pharmaceutical drugs often relies on the efficient synthesis of chiral intermediates. This compound and its derivatives are valuable in this regard, serving as foundational components for various therapeutic agents.
A significant application lies in the synthesis of intermediates for anticancer drugs. For example, derivatives of methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) have been synthesized and evaluated for their antiproliferative activity against colon cancer cells. rsc.org These synthetic efforts involve modifying the core structure of the chiral building block to create novel compounds with potential therapeutic value. rsc.org
Furthermore, this chiral building block is instrumental in creating key fragments of complex drug molecules. The synthesis of the C-13 side chain of Taxol, a potent anticancer agent, can be achieved through a chemoenzymatic process starting from related phenylpropanoate derivatives. google.com This highlights the importance of such chiral precursors in accessing medicinally relevant and structurally complex natural products.
The table below outlines examples of pharmaceutical intermediate development using derivatives of this compound:
| Starting Material/Derivative | Target Intermediate/Drug Class | Synthetic Approach |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Anticancer agents (colon cancer) | Structural modification through hydrazide formation and peptide coupling. rsc.org |
| (2R,3S)- and (2S,3R)-enantiomers of trans-β-phenylglycidic esters | Taxol C-13 side chain | Lipase-mediated enantioselective transesterification followed by chemical transformations. google.com |
| Fenofibric acid | Metabolite of Fenofibrate | Reduction of the ketone group using sodium borohydride. nih.gov |
Development of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the production of enantiomerically pure compounds. The effectiveness of this technique heavily relies on the design and synthesis of chiral ligands that can effectively transfer chirality to the product. This compound and its analogs can serve as precursors for the development of such ligands.
While direct examples of ligands derived from this compound are not extensively documented in the provided search results, the broader principle of using chiral building blocks for ligand synthesis is well-established. For instance, helically chiral polymers containing phosphorus and nitrogen atoms have been investigated as ligands for transition metals like palladium and rhodium in asymmetric hydrogenation and allylic substitution reactions. nih.gov
The development of novel chiral ligands is an active area of research. The synthesis of chiral amines from chiral alcohols using Noyori's chiral ruthenium catalyst demonstrates a pathway where a chiral building block can be transformed into a ligand or a key component of one. nih.gov This process often involves the highly efficient and selective hydrogenation of ketones. nih.gov
The following table illustrates the types of chiral ligands and their applications in asymmetric catalysis, providing a conceptual framework for the potential use of this compound-derived structures:
| Ligand Type | Metal | Reaction Type | Enantioselectivity |
| Helically chiral polyisocyanate (p(18-co-17)) | Rhodium | Asymmetric hydrogenation | 15% enantiomeric excess nih.gov |
| Helically chiral polymethacrylate (B1205211) (Pd-p12) | Palladium | Allylic substitution | Unsatisfactory enantioselectivity nih.gov |
| Helically chiral polymethacrylate (p(5-co-8)) | Palladium | Allylic substitution | 60% enantiomeric excess nih.gov |
Precursor for Bioactive Compounds and Derivatives (e.g., Taxol side chain)
One of the most prominent applications of chiral β-phenylalanine derivatives, closely related to this compound, is in the synthesis of the side chain of Taxol (paclitaxel) and its analog, docetaxel. nih.govwikipedia.org These are highly effective anticancer agents used in the treatment of various cancers. wikipedia.org
The synthesis of the N-benzoyl-(2R,3S)-phenylisoserine methyl ester, the key side chain of Taxol, has been achieved on a large scale. nih.gov This practical synthesis often involves the coupling of a chiral imine with a ketene (B1206846) acetal, followed by a series of reactions including lactamization and N-benzoylation. nih.gov
A chemoenzymatic approach has also been developed for the synthesis of the Taxol C-13 side chain. google.com This method utilizes lipase-mediated enantioselective transesterification to prepare enantiomerically pure trans-β-phenylglycidic esters, which are then converted to the desired side chain. google.com This process is advantageous due to the use of readily available materials and an inexpensive enzyme. google.com
The table below details the role of this compound derivatives as precursors for bioactive compounds:
| Precursor | Bioactive Compound/Derivative | Key Synthetic Step |
| Chiral imine and (Z)-alpha-methoxy trimethylsilyl (B98337) ketene acetal | N-benzoyl-(2R,3S)-phenylisoserine methyl ester (Taxol side chain) | Coupling followed by lactamization, demethylation, methanolysis, and N-benzoylation. nih.gov |
| (2R,3S)- and (2S,3R)-enantiomers of trans-β-phenylglycidic esters | Taxol C-13 side chain | Lipase-mediated enantioselective transesterification. google.com |
| (2S,3R)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate | Intermediate for Docetaxel | A key chiral building block for the side chain of docetaxel. pharmaffiliates.com |
Biological and Pharmacological Research Applications of Methyl 2 Hydroxy 3 Phenylpropanoate
Interaction with Biological Targets
Research into the direct binding of Methyl 2-hydroxy-3-phenylpropanoate to specific enzymes and receptors is an area of ongoing investigation. Computational docking studies have been employed to predict the binding affinity of related compounds to biological targets. For instance, a derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), was studied for its potential interaction with the active pocket of IKK complex, which is involved in the NF-κB signaling pathway. nih.gov The binding scores were determined using a ranked scoring function to identify the most favorable binding energy conformations. nih.gov
While direct binding data for this compound is not extensively detailed in the provided results, the study of its derivatives provides a framework for understanding its potential interactions. The degradation of the related aromatic compound phenylpropionate in Escherichia coli involves the MhpR regulator, which binds to its DNA operator. nih.gov The binding of effectors like 3-hydroxyphenylpropionate (3HPP) and 3-(2,3-dihydroxyphenyl)propionate (DHPP) to MhpR has been shown to enhance its interaction with DNA. nih.gov
Table 1: Predicted Binding of MHPAP to IKK Complex This table is based on computational docking studies of a related compound and serves as an illustrative example of potential binding interactions.
| Target Protein | Ligand | Predicted Binding Energy (ΔE) |
|---|---|---|
| IKK complex | Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | Favorable binding energy predicted nih.gov |
This compound and its derivatives have been investigated for their ability to modulate cellular processes, particularly those involved in inflammation. The derivative MHPAP has been shown to inhibit the production of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8) in lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells (THP-1) and peripheral blood mononuclear cells (PBMCs). nih.gov
The mechanism behind this inhibition appears to be the modulation of the NF-κB signaling pathway. nih.gov LPS typically binds to Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and subsequent production of inflammatory cytokines. nih.gov Studies using an NF-κB reporter assay demonstrated that MHPAP could inhibit the expression of a luciferase gene driven by the NF-κB response element, confirming its inhibitory effect on this pathway. nih.gov
In prokaryotic systems, the related compound phenylpropionate is involved in the activation of catabolic pathways. Its degradation requires the activation of both the hca and mhp gene clusters, which are controlled by the HcaR and MhpR regulators, respectively. nih.gov This dual regulatory system allows for a precise control over the expression of key enzymes in response to different substrates. nih.gov
Mechanistic Pharmacology Studies
The molecular mechanism of action for derivatives of this compound has been explored primarily in the context of their anti-inflammatory effects. As mentioned, MHPAP exerts its effects by inhibiting the NF-κB signaling pathway in immune cells. nih.gov This inhibition prevents the downstream production of key inflammatory mediators. The cell-permeable nature of MHPAP is considered a crucial factor in its activity, allowing it to reach its intracellular targets more effectively than its non-esterified form. nih.gov
In the bacterial context, the mechanism of the MhpR transcriptional regulator provides an example of complex gene regulation. The synergistic binding of two different effectors, 3HPP and phenylpropionate (PP), to MhpR leads to a unique conformational change in the regulator protein. nih.gov This altered conformation enhances the regulator's interaction with DNA and/or RNA polymerase, resulting in a higher level of transcription of the mhp genes. nih.gov This synergistic activation allows for a rapid and efficient response to the presence of these metabolic substrates. nih.gov
Research indicates that derivatives of this compound can modulate the activity of enzymes involved in inflammatory signaling. The inhibition of cytokine production by MHPAP is a direct consequence of its modulation of the NF-κB pathway, which involves a cascade of enzymatic activations. nih.gov By inhibiting this pathway, MHPAP effectively reduces the activity of the downstream processes that lead to cytokine synthesis.
In E. coli, the MhpR regulator's activity is modulated by the binding of effector molecules. nih.gov The binding of 3HPP and PP to MhpR enhances its ability to activate the transcription of the mhp gene cluster, which codes for enzymes involved in the degradation of these aromatic compounds. nih.gov This represents a clear example of how small molecules can modulate the activity of a transcriptional regulator to control metabolic pathways.
Biomedical Research Applications
The primary biomedical research application for derivatives of this compound, specifically MHPAP, is in the field of anti-inflammatory research. Its ability to inhibit the production of multiple pro-inflammatory cytokines suggests its potential as a lead compound for the development of new anti-inflammatory agents. nih.gov The compound has demonstrated significant inhibitory effects on IL-6, TNF-α, IL-1β, and IL-8 in both cell lines and primary human immune cells. nih.gov
Table 2: Inhibitory Effects of MHPAP on Inflammatory Cytokines This table summarizes the observed effects of MHPAP in in vitro studies.
| Cell Type | Stimulant | Cytokine Inhibited |
|---|---|---|
| THP-1 cells | LPS | IL-6, TNF-α, IL-1β, IL-8 nih.gov |
| PBMCs | LPS | IL-6, TNF-α, IL-1β, IL-8 nih.gov |
Furthermore, the study of related compounds in bacterial systems, such as the MhpR regulator in E. coli, contributes to our fundamental understanding of gene regulation and metabolic control. nih.gov These insights can have broader implications for biotechnology and the development of antimicrobial strategies.
Potential in Anticancer Agent Development (e.g., HDACIs, antiproliferative activity)
The search for novel anticancer agents has led researchers to explore various chemical scaffolds, including derivatives of this compound. A key area of this research is the development of Histone Deacetylase (HDAC) inhibitors, which are a class of compounds that interfere with the function of HDAC enzymes. HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.
Research has been conducted on derivatives of similar structures, such as methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, as potential HDAC inhibitors. In one study, sixteen compounds based on this and a related structure were synthesized and tested for their in vitro antiproliferative activity against HeLa (cervical cancer) cells. The results identified several compounds with potent inhibitory activity. Notably, compounds designated as 16c and 18 showed significant potential, with IC₅₀ values of 0.69 µM and 3.39 µM, respectively, which are comparable to the standard chemotherapy drug doxorubicin (B1662922) (IC₅₀ of 2.29 µM). biosynth.com These compounds also demonstrated promising activity against other cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer), marking them as strong candidates for further optimization. biosynth.com Molecular docking studies suggested that these compounds likely exert their effect by inhibiting the HDAC-2 enzyme. biosynth.com
Table 1: Antiproliferative Activity of Selected Phenylpropanoate Derivatives
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of synthesized compounds against various cancer cell lines.
| Compound | HeLa IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC3 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 16b | 11.69 | - | - | - | - |
| 16c | 0.69 | >50 | 12.5 | 1.56 | 12.5 |
| 18 | 3.39 | 6.25 | 25 | 6.25 | 25 |
| Doxorubicin (Standard) | 2.29 | 0.31 | 0.31 | 1.56 | 0.78 |
| Data sourced from research on related phenylpropanoate structures as potential HDAC inhibitors. biosynth.com |
Precursor Role in Antidepressant Synthesis
The core structure of phenylpropanoate is a valuable building block in medicinal chemistry. While this compound itself is not a direct final antidepressant drug, its structural motifs are integral to the synthesis of various antidepressant molecules. For example, the synthesis of the selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) duloxetine (B1670986) involves a precursor, N-Boc-N-methyl-(3-hydroxy)-3-(2-thienyl)propanamine, which shares the 3-hydroxy-propanamine backbone. nih.gov
Furthermore, related structures like 3-methylamino-1-phenyl-1-propanol are key intermediates in the synthesis of fluoxetine, a widely known selective serotonin reuptake inhibitor (SSRI). google.com The versatility of the phenylpropanoate scaffold is also demonstrated in its use to create oxazolidinones, a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antidepressant effects. nih.gov These examples highlight the role of this chemical family as foundational precursors in the multi-step synthesis of complex neuropsychiatric medications.
Research into Antimicrobial Activities of Related Compounds
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Research has shown that derivatives of the phenylpropanoate structure possess notable antimicrobial properties. Specifically, studies on 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives have revealed potent antibacterial and antifungal activities. nih.govnih.gov
In these studies, various derivatives were synthesized and screened in vitro against a panel of bacteria and fungi. Many of the synthesized molecules displayed significant antimicrobial activity, with some showing efficacy comparable or even superior to standard drugs. nih.gov The ease of synthesizing these compounds from inexpensive starting materials makes them attractive leads for further development in the search for new antimicrobial therapies. nih.govnih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of a Selected Phenylpropionic Acid Derivative
This table shows the MIC values (µg/mL) of a representative compound against various microorganisms.
| Microorganism | MIC (µg/mL) |
| Klebsiella pneumoniae | 16 |
| Staphylococcus aureus | 14 |
| Escherichia coli | 15 |
| Candida albicans | 15 |
| Data reflects the activity of specific 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. nih.gov |
Phytochemical and Agrochemical Research
Beyond pharmacology, the this compound structure is relevant in the context of plant science and agriculture.
Phytotoxicity Mechanisms and Herbicide Development
Currently, there is limited publicly available research specifically detailing the phytotoxicity mechanisms of this compound or its development as a herbicide. While related phenolic compounds are known to have allelopathic or phytotoxic effects, the specific action of this compound on plant growth and its potential as a commercial herbicide is not well-documented in scientific literature. This remains an area open for future investigation.
Intermediacy in Plant Biosynthetic Pathways (e.g., benzoic and salicylic (B10762653) acid)
This compound is closely related to key intermediates in fundamental plant biosynthetic pathways. Its corresponding carboxylic acid, 3-hydroxy-3-phenylpropanoic acid, has been identified as a metabolite of phenylalanine and an intermediate in the biosynthesis of benzoic acid and salicylic acid. chemsrc.com These compounds are crucial for plant defense, signaling, and development. Studies using stable-isotope labeling in cucumber (Cucumis sativus L.) and Nicotiana attenuata confirmed that labeled 3-hydroxy-3-phenylpropanoic acid was incorporated into both benzoic acid and salicylic acid. chemsrc.com This finding supports a beta-oxidation pathway for the chain shortening of cinnamic acid in plants. chemsrc.com
Additionally, the related compound phenyllactate (2-hydroxy-3-phenylpropanoic acid) is a direct precursor in the biosynthesis of tropane (B1204802) alkaloids like hyoscyamine (B1674123) and atropine (B194438) in plants of the Solanaceae family (e.g., deadly nightshade). In this pathway, phenyllactate condenses with tropine (B42219) to form littorine, which is then rearranged to form the backbone of these potent alkaloids.
Advanced Characterization and Computational Chemistry of Methyl 2 Hydroxy 3 Phenylpropanoate
High-Resolution Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For methyl 2-hydroxy-3-phenylpropanoate, both ¹H and ¹³C NMR provide diagnostic signals that allow for the unambiguous assignment of each atom within the structure.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons of the phenyl group usually appear as a multiplet in the aromatic region (approximately 7.13-7.28 ppm). The methoxy (B1213986) group (-OCH₃) protons give rise to a sharp singlet around 3.62 ppm. The protons on the main chain, specifically the one attached to the carbon bearing the hydroxyl group and the two protons of the adjacent methylene (B1212753) group, present as multiplets. For instance, the methine proton (-CH(OH)-) may appear as a quartet, while the methylene protons (-CH₂-) can show complex splitting patterns due to their diastereotopicity. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed furthest downfield, often around 175.07 ppm. The carbons of the phenyl ring resonate in the range of approximately 126.35 to 140.65 ppm. The carbon attached to the hydroxyl group appears around 70-80 ppm, while the methoxy carbon is found near 52.09 ppm. The methylene carbon of the propyl chain is also identifiable in the aliphatic region of the spectrum. rsc.org
Detailed analysis using two-dimensional NMR techniques, such as HMQC and HMBC, can further confirm the connectivity between protons and carbons. mdpi.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm |
| Phenyl-H | 7.13 - 7.28 (m) |
| Methoxy-H (-OCH₃) | 3.62 (s) |
| Methine-H (-CH(OH)-) | 3.68 (q) |
| Methylene-H (-CH₂-) | 2.91 (t), 2.59 (t) |
| Methyl-H (of ester) | 1.46 (d) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 175.07 |
| Phenyl (C₆H₅) | 126.35 - 140.65 |
| Methine (-CH(OH)-) | 45.50 |
| Methoxy (-OCH₃) | 52.09 |
| Methylene (-CH₂-) | 35.79, 31.03 |
| Methyl (of ester) | 18.69 |
Mass Spectrometry Techniques (GC-MS, HR-ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the sample is first separated based on its volatility and interaction with a stationary phase in a gas chromatograph, and then introduced into the mass spectrometer. This technique is particularly useful for identifying and quantifying volatile and semi-volatile compounds. The resulting mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule with a high degree of confidence. This soft ionization technique is well-suited for polar molecules like this compound, often yielding the protonated molecule [M+H]⁺ or other adducts. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Commonly observed fragments in the mass spectrum of related phenylpropanoates include ions resulting from the loss of the methoxy group, the carboxyl group, and cleavage of the C-C bonds in the side chain. For instance, a prominent peak is often seen at m/z 104, corresponding to the styryl cation. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the ester functional group is confirmed by a strong C=O stretching absorption band around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the hydroxyl group appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below this value. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. docbrown.info
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | > 3000 |
| C-H Stretch (Aliphatic) | < 3000 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
Structural Elucidation Methodologies
Beyond spectroscopic analysis, other advanced techniques are employed to definitively determine the three-dimensional arrangement of atoms in this compound, including its absolute stereochemistry.
X-ray Crystallography for Absolute Configuration Determination and Crystal Structure Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact coordinates of each atom in the crystal lattice. researchgate.net
This technique provides unambiguous information about bond lengths, bond angles, and torsion angles. Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided the crystal is non-centrosymmetric and anomalous dispersion effects are carefully measured. nih.goved.ac.uk The Flack parameter is a key value derived from the crystallographic data that helps in assigning the absolute structure with confidence. mit.edu Even for compounds containing only light atoms like carbon, oxygen, and hydrogen, modern instrumentation and methods have made the determination of absolute configuration by X-ray crystallography increasingly feasible. mit.edu
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., specific rotation)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. These methods are essential for characterizing the stereochemistry of enantiomers and diastereomers in solution.
Specific Rotation: One of the most fundamental chiroptical techniques is the measurement of specific rotation ([α]). This is the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength of light). While specific rotation can be used to distinguish between enantiomers and assess enantiomeric purity, it does not directly provide the absolute configuration (R/S) without comparison to a known standard or theoretical calculations.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry offer powerful tools to investigate the molecular properties, reactivity, and electronic structure of chemical compounds. For this compound, these methods can provide insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Table 1: Representative Quantum Chemical Parameters Calculated using DFT for a Related Chalcone
| Parameter | Value |
| Hardness (η) | Data not available for this compound |
| Softness (S) | Data not available for this compound |
| Electronegativity (χ) | Data not available for this compound |
| Electrophilicity (ω) | Data not available for this compound |
Note: The table is illustrative of the types of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. These simulations can provide detailed insights into how a compound like this compound might interact with other molecules, such as solvents or biological macromolecules.
Currently, there are no specific molecular dynamics simulation studies focused on this compound in the available scientific literature. However, MD simulations have been extensively used to study the behavior of similar molecules. For instance, simulations of diphenylalanine peptide nanotubes have been used to model their self-assembly processes. nih.gov Other studies have investigated the thermoresponsive behavior of polymers in different solvents, providing data on properties like the radius of gyration and solvent accessible surface area. frontiersin.org Such studies on related systems highlight the potential of MD simulations to explore the conformational dynamics and intermolecular interactions of this compound.
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. These calculations can provide valuable data on parameters such as the total energy, heats of formation, and the energies of molecular orbitals.
Specific quantum chemical calculations detailing the electronic structure and energetics of this compound are not extensively reported in the literature. However, for the related compound (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate, single-crystal X-ray studies have provided experimental data on its structure, which can be used to validate computational models. uj.ac.za Quantum chemical methods have been applied to study the dimerization of α-hydroxy acids, yielding thermodynamic parameters for their association. cpts.com.ua For 2-oxovaleric acid, methyl ester, DFT calculations have been used to determine its optimized structure and vibrational frequencies. researchgate.net These examples demonstrate the utility of quantum chemical calculations in understanding the fundamental properties of related ester compounds.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are crucial in predicting how a molecule will interact with other species. numberanalytics.comwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. malayajournal.org
A specific Frontier Molecular Orbital (FMO) analysis for this compound has not been found in the surveyed literature. However, FMO analysis is a standard computational tool applied to a wide range of organic molecules. For instance, in a study of a different aromatic ester, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule. malayajournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity. malayajournal.org
Table 2: Illustrative Frontier Molecular Orbital Data for a Representative Organic Molecule
| Parameter | Energy (eV) |
| HOMO Energy | Data not available for this compound |
| LUMO Energy | Data not available for this compound |
| HOMO-LUMO Gap | Data not available for this compound |
Note: This table illustrates the kind of data generated from an FMO analysis. The values for this compound would need to be determined through specific quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis for Stability and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. uni-muenchen.dewikipedia.org It analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can reveal important stabilizing interactions. uni-muenchen.de
While a specific NBO analysis for this compound is not available in the current literature, the principles of NBO analysis are well-established. nih.govwisc.edu The analysis provides information on hybridization of atomic orbitals, bond strengths, and the nature of lone pairs. uni-muenchen.de For example, in a study of sumanene (B50392) modified with boron and nitrogen, NBO analysis was used to gain insight into the effects of substitution on the electronic structure. nih.gov Such an analysis for this compound would provide a deeper understanding of its intramolecular interactions and stability.
Nonlinear Optical (NLO) Property Assessment
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of molecules. These properties are related to the response of a molecule to a strong electromagnetic field and are quantified by parameters such as the first hyperpolarizability (β). springernature.com
There are no specific studies on the nonlinear optical properties of this compound in the reviewed literature. However, theoretical studies on other organic molecules, including esters and aromatic compounds, have been conducted. springernature.comnih.gov For example, DFT calculations have been used to determine the dipole moment, polarizability, and first hyperpolarizability of various esters. springernature.com Such studies often reveal that molecules with significant intramolecular charge transfer, often found in push-pull systems with electron-donating and electron-withdrawing groups, tend to exhibit larger NLO responses. nih.gov
Future Directions and Emerging Research Areas for Methyl 2 Hydroxy 3 Phenylpropanoate
Development of Novel and Efficient Synthetic Methodologies
The synthesis of enantiomerically pure Methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block, is a key focus of ongoing research. Novel and efficient methodologies are being developed to overcome the limitations of traditional chemical synthesis, which often involve harsh conditions and produce racemic mixtures.
One of the most promising approaches is the use of biocatalysis . This method utilizes enzymes or whole microbial cells to catalyze the production of the desired compound with high stereoselectivity under mild conditions. For instance, engineered Escherichia coli has been successfully used for the high-level production of phenyllactic acid (PhLA), the precursor to this compound. By optimizing the metabolic pathway and fermentation conditions, researchers have achieved significant yields of PhLA. nih.gov
Lipase-catalyzed kinetic resolution is another efficient method for obtaining enantiomerically pure forms of this compound. In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers. The use of immobilized enzymes, for example on silica (B1680970) nanoparticles, has been shown to enhance the efficiency and reusability of the biocatalyst. nih.gov
Asymmetric hydrogenation of α-keto esters, such as methyl phenylpyruvate, is a powerful technique for the enantioselective synthesis of α-hydroxy esters like this compound. This method employs chiral catalysts, often based on transition metals like ruthenium, to achieve high enantiomeric excess. The addition of additives can further improve the enantioselectivity and stability of the catalyst, making the process more efficient and suitable for large-scale production. nih.gov A synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate has been demonstrated via asymmetric transfer hydrogenation. researchgate.net
Chemoenzymatic synthesis , which combines chemical and enzymatic steps, is also being explored. This approach leverages the strengths of both methods to create complex molecules. For example, the secretome of Botrytis cinerea has been used for the biotransformation of related phenylpropanoid derivatives. nih.gov
These novel synthetic strategies offer significant advantages over traditional methods, including higher yields, improved enantioselectivity, and more environmentally friendly processes.
Key Synthetic Methodologies and Findings
| Methodology | Catalyst/System | Key Findings | Reference(s) |
| Biocatalysis | Engineered Escherichia coli | High-level production of phenyllactic acid. | nih.gov |
| Lipase-Catalyzed Resolution | Immobilized Pseudomonas fluorescens lipase | Efficient kinetic resolution of racemic mixtures. | nih.gov |
| Asymmetric Hydrogenation | Ruthenium-based catalysts | High enantioselectivity in the synthesis of α-hydroxy esters. | nih.gov |
| Chemoenzymatic Synthesis | Botrytis cinerea secretome | Biotransformation of phenylpropanoid derivatives. | nih.gov |
Exploration of Expanded Biological Activities and Pharmacological Targets
While this compound is primarily known as a chiral building block, research is beginning to uncover its potential biological activities and those of its derivatives, suggesting a future in pharmacological applications.
The parent compound, phenyllactic acid (PhLA) , has demonstrated broad-spectrum antimicrobial and antifungal properties. mdpi.comnih.gov This activity is attributed to its ability to disrupt microbial cell membranes. Studies have shown its effectiveness against various foodborne pathogens, making it a potential natural food preservative. Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have also shown potent antibacterial and antifungal activities. nih.gov
Furthermore, derivatives of the core 3-hydroxy-3-phenylpropanoate structure are being investigated for more complex pharmacological roles. For instance, conjugates of 3-hydroxy-3-phenylpropanoate esters with azidothymidine (AZT) have been synthesized and evaluated as potential dual-action HIV-1 integrase and reverse transcriptase inhibitors . ulm.ac.id This highlights the potential of the scaffold in the development of novel antiviral agents.
The cytotoxic effects of related derivatives have also been explored. For example, certain hydroxymethyl-triazene derivatives have shown inhibitory effects on tumor cells. nih.gov Additionally, some phenylpropanoid derivatives have been synthesized and evaluated for their anticancer activity against colorectal cancer cell lines. mdpi.com The well-known anticancer drug Docetaxel contains the 2-hydroxy-3-phenylpropanoate moiety as part of its complex structure, further underscoring the importance of this chemical motif in medicinal chemistry. wikipedia.org
The exploration of these biological activities is still in its early stages, but the initial findings suggest that this compound and its derivatives are promising candidates for the development of new therapeutic agents.
Investigated Biological Activities of this compound and its Derivatives
| Biological Activity | Compound/Derivative | Key Findings | Reference(s) |
| Antimicrobial/Antifungal | Phenyllactic acid, 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives | Broad-spectrum activity against bacteria and fungi. | mdpi.comnih.govnih.gov |
| Antiviral (HIV) | 3-hydroxy-3-phenylpropanoate ester-AZT conjugates | Potential dual-action HIV-1 integrase and reverse transcriptase inhibitors. | ulm.ac.id |
| Anticancer | Hydroxymethyl-triazene derivatives, Phenylpropanoid derivatives, Docetaxel | Cytotoxic effects against various cancer cell lines. | nih.govmdpi.comwikipedia.org |
Integration of Advanced Computational Modeling with Experimental Research
The synergy between computational modeling and experimental research is becoming increasingly crucial in accelerating the discovery and development of new applications for chemical compounds like this compound. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are being employed to predict and understand the biological activities of this compound and its derivatives.
Molecular docking studies have been used to investigate the interactions between phenylpropanoid derivatives and various biological targets. For example, the binding of these compounds to microbial enzymes like tyrosinase has been modeled to understand the mechanism of their antimicrobial activity. nih.gov These computational models can predict the binding affinity and orientation of a molecule within the active site of a protein, providing valuable insights for the design of more potent inhibitors. Docking studies have also been performed on hydroxy-3-arylcoumarins against Staphylococcus aureus enzymes to explore their antibacterial mechanism. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) is another powerful computational tool that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models have been developed for classes of compounds related to this compound, such as caffeic acid phenethyl ester, to predict their anticancer activity. ulm.ac.id These models can help in identifying the key structural features that are important for a specific biological effect, guiding the synthesis of new and more active derivatives.
The use of these computational methods allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for experimental testing. This approach significantly reduces the time and cost associated with drug discovery and development. The integration of these advanced computational tools with experimental validation is a key emerging area that promises to unlock the full potential of this compound and its analogs.
Sustainable and Green Chemistry Approaches in Synthesis and Application
In line with the growing emphasis on sustainable and environmentally friendly chemical processes, research into the synthesis and application of this compound is increasingly focusing on green chemistry principles.
A major thrust in this area is the use of biocatalysts , which operate under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous environments, thereby reducing energy consumption and the use of hazardous organic solvents. The enzymatic synthesis of phenyllactic acid, the precursor to this compound, using whole-cell biocatalysts or immobilized enzymes, is a prime example of a green synthetic route. nih.govmdpi.com These biocatalytic processes often exhibit high selectivity, minimizing the formation of byproducts and simplifying purification procedures.
The utilization of renewable resources as starting materials is another cornerstone of green chemistry. Research has demonstrated the feasibility of producing phenyllactic acid from the fermentation of Porphyra residues, a type of seaweed, using lactic acid bacteria. mdpi.com This approach not only provides a sustainable alternative to petroleum-based feedstocks but also adds value to what would otherwise be a waste product.
Furthermore, efforts are being made to develop solvent-free reaction conditions . Lipase-catalyzed esterification reactions to produce related phenylpropanoates have been successfully carried out in the absence of organic solvents, further enhancing the green credentials of the process. scholaris.ca
The application of this compound and its parent acid as natural and biodegradable alternatives to synthetic preservatives in the food industry also aligns with the principles of green chemistry. mdpi.com As consumer demand for natural and sustainable products grows, the development of green synthetic methods and applications for this compound is expected to be a major area of future research.
Green Chemistry Approaches for this compound
| Green Chemistry Principle | Application | Key Benefits | Reference(s) |
| Use of Biocatalysts | Enzymatic synthesis using lipases and engineered microbes. | Mild reaction conditions, high selectivity, reduced waste. | nih.govmdpi.com |
| Use of Renewable Feedstocks | Fermentation of Porphyra residues. | Sustainable sourcing, waste valorization. | mdpi.com |
| Solvent-Free Synthesis | Lipase-catalyzed esterification without organic solvents. | Reduced environmental impact, simplified process. | scholaris.ca |
| Design for Degradation | Use as a natural and biodegradable food preservative. | Reduced persistence in the environment. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 2-hydroxy-3-phenylpropanoate relevant to experimental handling?
- Answer: Critical physicochemical parameters include a molecular weight of 180.201 g/mol, density of 1.1±0.1 g/cm³, boiling point of 286.1±20.0 °C at 760 mmHg, and a flash point of 120.0±14.5 °C. These properties influence storage (e.g., protection from high temperatures) and handling precautions (e.g., flammability risks). The compound’s lipophilicity, inferred from its ester group, suggests solubility in organic solvents like ethanol or dichloromethane for reaction setups .
Q. What synthetic routes are commonly employed for the preparation of this compound in laboratory settings?
- Answer: A standard method involves acid-catalyzed esterification of 2-hydroxy-3-phenylpropanoic acid with methanol. For example, using sulfuric acid as a catalyst under reflux conditions. Reaction monitoring via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) can track the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Purification typically employs distillation or recrystallization, with yields dependent on stoichiometric ratios and catalyst concentration .
Q. Which analytical techniques are recommended for the identification and purity assessment of this compound?
- Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies volatile derivatives and identifies impurities using a DB-WAXETR column (60 m × 0.25 mm) with helium carrier gas. Internal standards (e.g., ethyl decanoate) improve accuracy .
- Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) reveals characteristic peaks: δ 7.2–7.4 (aryl protons), δ 4.1–4.3 (methoxy group), and δ 2.8–3.2 (CH₂/CH groups).
- X-ray Crystallography: SHELXL software refines crystal structures, resolving hydrogen-bonding networks and stereochemistry .
Advanced Research Questions
Q. How can density-functional theory (DFT) calculations be applied to predict the reactivity of this compound in substitution reactions?
- Answer: Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) model reaction pathways. For instance, DFT can predict activation energies for nucleophilic substitution at the hydroxyl group, guiding reagent selection (e.g., thionyl chloride vs. PCl₃). Exact exchange terms improve accuracy for transition-state geometries and thermochemical data, such as Gibbs free energy changes .
Q. What challenges arise in the crystal structure determination of this compound, and how can SHELXL software address them?
- Answer: Challenges include low crystal quality, twinning, and weak hydrogen-bonding interactions. SHELXL’s robust refinement algorithms handle partial occupancy and anisotropic displacement parameters. The program’s constraints (e.g., DFIX for bond-length regularization) improve resolution in disordered regions. For high-resolution data, SHELXL’s TWIN and HKLF 5 commands manage twinning artifacts .
Q. How do conflicting results in the enzymatic hydrolysis kinetics of this compound arise, and what experimental controls can mitigate these discrepancies?
- Answer: Discrepancies may stem from enzyme source variability (e.g., esterase isoforms), pH-dependent activity, or substrate purity. Methodological controls include:
- Standardizing enzyme units (e.g., using p-nitrophenyl acetate as a calibrant).
- Pre-incubating substrates with activated charcoal to remove inhibitors.
- Validating hydrolysis products via LC-MS to confirm ester cleavage .
Q. What strategies optimize the regioselective oxidation of this compound to yield specific carbonyl derivatives?
- Answer: Selective oxidation of the hydroxyl group to a ketone can be achieved using Jones reagent (CrO₃/H₂SO₄) under controlled temperatures (0–5°C). Alternatively, Swern oxidation (oxalyl chloride/DMSO) minimizes over-oxidation. Monitoring reaction progress via quenching and TLC ensures selectivity. Competing pathways (e.g., ester oxidation) are suppressed by steric hindrance from the phenyl group .
Methodological Notes
- Data Contradiction Analysis: Conflicting spectral or crystallographic data require cross-validation using orthogonal techniques (e.g., comparing XRD-derived bond lengths with DFT-optimized structures) .
- Synthetic Optimization: Design of Experiments (DoE) frameworks (e.g., factorial designs) identify critical variables (e.g., solvent polarity, catalyst loading) for yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
